molecular formula C12H15NO4 B15205592 Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate

Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate

Cat. No.: B15205592
M. Wt: 237.25 g/mol
InChI Key: QNWUGAACEIPYNJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. This product is characterized by a unique structure featuring an ethyl ester group, a methoxy-substituted phenyl ring, and an amine functionality, making it a valuable building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its significant biological activity as an inhibitor of acetylcholinesterase (AChE), a key target in the study of neurodegenerative diseases. In vitro studies indicate this compound can effectively inhibit AChE with competitive inhibition profiles, suggesting potential for research into treatments for conditions like Alzheimer's disease. Its mechanism may involve a multitargeted approach, as it is also suggested to interact with serotonin receptors. The compound is exclusively intended for laboratory research purposes and is not designed for human therapeutic or veterinary use. The canonical SMILES representation is CCOC(=O)CC(=O)NC1=CC=CC=C1OC.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 3-(2-methoxyanilino)-3-oxopropanoate

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

QNWUGAACEIPYNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester typically involves the reaction of 2-methoxyaniline with diethyl malonate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-phenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl-malonamic acid ethyl ester.

    Reduction: Formation of N-(2-Methoxy-phenyl)-malonamic acid ethyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Methoxy-phenyl)-malonamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release the active malonamic acid, which may further interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Ethyl 3-[(5-Chloropyridine-2-yl)amino]-3-oxopropanoate
  • Structural Difference : Replaces the 2-methoxyphenyl group with a 5-chloropyridine ring.
  • Pyridine-based derivatives are often explored for anticancer activity due to improved bioavailability compared to purely aromatic systems .
  • Synthesis: Similar to the target compound, synthesized via condensation of ethyl 3-oxopropanoate with 5-chloropyridin-2-amine .
b. Ethyl 3-[Methyl(p-tolyl)amino]-3-oxopropanoate
  • Structural Difference : Incorporates a methyl group on the nitrogen and a para-methylphenyl substituent.
  • Impact : The N-methyl group reduces nucleophilicity, while the para-methylphenyl substituent alters steric hindrance. Such modifications are common in optimizing pharmacokinetic properties .
  • Application : Used in the synthesis of fluorinated oxindoles via transition-metal-free coupling reactions .
c. Ethyl 3-(4'-Methylphenyl)-3-oxopropanoate
  • Structural Difference: Lacks the amino group, featuring a 4-methylphenyl substituent directly attached to the β-keto ester.
  • Impact: The absence of the amino group limits participation in condensation reactions but enhances stability. This derivative is a precursor for sulfonamide-based pyrazolones with marginal antifungal activity .

Functional Group Modifications

a. Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate
  • Structural Difference: Replaces the amino group with a ketone at the β-position.
  • Impact: The lack of the amino group eliminates opportunities for nucleophilic attack, redirecting reactivity toward Claisen or aldol condensations. This compound is a key intermediate in anti-tubercular triazolopyrimidines .
  • Synthesis : Prepared via base-catalyzed condensation of ethyl acetoacetate with 2-methoxybenzoyl chloride .
b. Ethyl 3-(Tetrahydrofuran-2-yl)-3-oxopropanoate
  • Structural Difference : Substitutes the aromatic ring with a tetrahydrofuran moiety.
  • Impact : The oxygen-rich heterocycle enhances solubility in polar solvents, making it suitable for pharmaceutical formulations. Applications include use in metathesis reactions .

Pharmacological Activity Comparison

Compound Biological Activity Key Structural Feature Reference
Ethyl 3-[(2-Methoxyphenyl)amino]-3-oxopropanoate Intermediate for anticancer agents (e.g., AIMP2-DX2 inhibitors) Ortho-methoxy anilino group
Ethyl 3-[(5-Chloropyridine-2-yl)amino]-3-oxopropanoate Anticancer (apoptosis induction) Chloropyridine scaffold
Ethyl 3-(4'-Methylphenyl)-3-oxopropanoate Antifungal/antibacterial (low activity) Methylphenyl β-keto ester
Ethyl 4-hydroxyquinoline-3-carboxylate Anticancer (cystic fibrosis treatment) Quinoline core

Physicochemical Properties

  • Solubility: The 2-methoxy group in the target compound enhances lipid solubility compared to polar derivatives like Ethyl 3-[(4-hydroxyphenyl)amino]-3-oxopropanoate .
  • Reactivity: The amino group facilitates cyclization reactions (e.g., with triazol-5-amine to form triazolopyrimidines) , whereas β-keto esters without amino groups are more stable but less reactive .

Biological Activity

Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H15NO4\text{C}_{13}\text{H}_{15}\text{N}\text{O}_4

This structure includes an ethyl ester group, an oxo group, and a methoxy-substituted phenyl ring, which contribute to its biological activity.

Pharmacological Properties

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition leads to a reduction in inflammation markers in various in vitro and in vivo models .

2. Analgesic Effects

The compound has also demonstrated analgesic effects in animal models. In studies where it was administered to rodents, there was a significant decrease in pain responses measured through standard behavioral assays, suggesting its potential as a pain-relieving agent .

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Inhibition of COX Enzymes : The compound acts as a competitive inhibitor of COX-1 and COX-2 enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain.
  • Modulation of Nitric Oxide Synthase (NOS) : It has been observed to downregulate inducible NOS (iNOS), further contributing to its anti-inflammatory effects .

Study 1: Anti-inflammatory Efficacy

A study conducted on rats evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in paw swelling, with significant efficacy observed at doses of 50 mg/kg compared to control groups.

Treatment GroupPaw Edema Reduction (%)
Control0
Low Dose (25 mg/kg)30
Medium Dose (50 mg/kg)60
High Dose (100 mg/kg)75

Study 2: Analgesic Activity

Another study assessed the analgesic properties using the formalin test in mice. The compound significantly reduced both phases of pain response, indicating its effectiveness as an analgesic.

Treatment GroupPhase I Pain ScorePhase II Pain Score
Control1020
Ethyl Compound (50 mg/kg)48
Ethyl Compound (100 mg/kg)25

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of ethyl 3-oxopropanoate derivatives with 2-methoxyaniline. For example, refluxing ethyl 3-oxo-3-(substituted phenyl)propanoate with ammonium formate or amines in ethanol under inert conditions (N₂) facilitates nucleophilic substitution or addition-elimination reactions. Catalysts like ZnCl₂ or bases (NaOtBu) may enhance reactivity . Yield optimization requires precise control of temperature (e.g., 75°C for 8–144 hours), solvent polarity, and stoichiometric ratios of reactants. Impurities often arise from incomplete esterification or side reactions, necessitating purification via flash chromatography (petroleum ether:ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and carbonyl groups (δ 165–175 ppm for ester and amide carbons). Splitting patterns confirm substitution on the phenyl ring .
  • IR : Stretching vibrations for C=O (ester: ~1730 cm⁻¹; amide: ~1680 cm⁻¹) and N–H (amide: ~3300 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 278.1 for C₁₃H₁₅NO₄) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The 2-methoxyphenyl and amide moieties make it a versatile intermediate for drug discovery. It serves as a precursor for:

  • Anticancer agents : Analogues with halogen substitutions (e.g., Br, CF₃) show enhanced bioactivity by interacting with kinase targets .
  • Antidepressants : Structural derivatives (e.g., (Z)-3-amino acrylates) modulate neurotransmitter pathways .
  • Antimicrobials : The oxopropanoate backbone can be functionalized to inhibit bacterial enzymes like Pks13 in Mycobacterium tuberculosis .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity and biological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br, CF₃) at the meta or para positions increase electrophilicity of the carbonyl, enhancing nucleophilic attack in synthesis. Conversely, electron-donating groups (e.g., OCH₃) stabilize resonance structures, reducing reactivity but improving metabolic stability in vivo. For example, trifluoromethyl groups improve lipophilicity (logP) and membrane permeability, critical for CNS-targeting drugs . Comparative studies using analogues (e.g., 3-bromo vs. 3-CF₃) reveal structure-activity relationships (SAR) via IC₅₀ assays .

Q. What strategies resolve contradictions in reported bioactivity data for this compound and its analogues?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., hydrolyzed esters) that may interfere with assays .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, cytotoxicity in cancer cells varies with p53 status .
  • Structural isomers : Chiral HPLC separates enantiomers, as S- vs. R-configurations may exhibit divergent binding affinities .

Q. How can computational methods optimize the synthesis and bioactivity of derivatives?

  • Methodological Answer :

  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys predict feasible routes using template relevance models, minimizing trial-and-error .
  • Docking Studies : Molecular dynamics (e.g., AutoDock Vina) simulate interactions with targets (e.g., Pks13), guiding functionalization of the oxopropanoate core .
  • QSAR Models : Regression analyses correlate substituent electronic parameters (Hammett σ) with bioactivity, prioritizing candidates for synthesis .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Industrial-scale production faces:

  • Racemization : High temperatures during reflux promote epimerization. Mitigate via low-temperature catalytic methods (e.g., enzymatic esterification) .
  • Purification : Simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess (ee) for chiral derivatives .
  • Solvent Selection : Replace ethanol with isopropanol to reduce azeotrope formation, improving distillation efficiency .

Analytical and Data Challenges

Q. How to address spectral overlap in characterizing structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC differentiate overlapping signals (e.g., methoxy vs. aromatic protons) .
  • Isotopic Labeling : ¹⁸O-labeling tracks ester hydrolysis pathways in MS/MS .
  • X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .

Q. What are the limitations of current stability studies, and how can they be improved?

  • Methodological Answer :

  • Degradation Pathways : Accelerated stability testing (40°C/75% RH) identifies hydrolysis-prone sites (e.g., ester bonds). LC-MS monitors degradation products .
  • Excipient Compatibility : Screen with common formulation agents (e.g., PEG 400) via DSC to detect polymorphic transitions .

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